5-FAM-Alkyne: An In-Depth Technical Guide to a Versatile Tool in Biochemical Research
5-FAM-Alkyne: An In-Depth Technical Guide to a Versatile Tool in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-FAM-Alkyne (5-Carboxyfluorescein, propargylamide) is a fluorescent probe that has become an indispensable tool in modern biochemistry and drug development.[1] Its utility lies in its dual functionality: a highly fluorescent fluorescein (FAM) moiety and a terminal alkyne group.[1] This unique structure allows for the covalent attachment of the FAM fluorophore to a wide array of biomolecules through a highly efficient and specific reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This technical guide provides a comprehensive overview of the applications of 5-FAM-Alkyne, detailed experimental protocols, and the underlying principles of its use in biochemical research.
The bio-orthogonal nature of the click chemistry reaction, meaning it does not interfere with native biological processes, allows for the precise labeling of target molecules within complex biological systems.[3] This has enabled researchers to visualize, track, and quantify biomolecules such as proteins, nucleic acids, and glycans with exceptional specificity and sensitivity.[4] Applications of 5-FAM-Alkyne are extensive and include fluorescence microscopy, flow cytometry, and the development of novel biosensors and diagnostic assays.[1]
Core Principles: Click Chemistry
The primary application of 5-FAM-Alkyne revolves around the CuAAC reaction. This reaction forms a stable triazole linkage between the terminal alkyne of 5-FAM-Alkyne and an azide group that has been incorporated into a target biomolecule.[5] The reaction is highly efficient, proceeds under mild, aqueous conditions, and is complete in a relatively short time, often less than an hour.[5] The resulting covalent bond is irreversible and stable, ensuring a robust and permanent fluorescent label on the molecule of interest.[5]
There are two main approaches to CuAAC:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic approach that utilizes a copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3] A ligand such as THPTA or TBTA is often used to stabilize the copper(I) ion and improve reaction efficiency.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that is particularly useful for live-cell imaging, as the copper catalyst can be toxic to cells.[6] SPAAC employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.[6] In this context, an azide-modified fluorophore would be used with an alkyne-modified biomolecule.
Data Presentation: Physicochemical and Spectroscopic Properties of 5-FAM-Alkyne
The following table summarizes the key quantitative data for 5-FAM-Alkyne, providing essential information for experimental design and data analysis.
| Property | Value | References |
| Molecular Formula | C₂₄H₁₅NO₆ | [7] |
| Molecular Weight | 413.38 g/mol | [7] |
| Appearance | Yellow to orange powder | [1] |
| Solubility | DMSO, DMF, aqueous buffer (pH > 8), alcohols | [7] |
| Excitation Maximum (λex) | ~490-495 nm | [7][8] |
| Emission Maximum (λem) | ~513-518 nm | [7][8] |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | [7] |
| Fluorescence Quantum Yield (Φ) | ~0.93 | [9] |
Mandatory Visualization
Experimental Workflow for Labeling and Detection of Azide-Modified Biomolecules
The following diagram illustrates a general workflow for the fluorescent labeling of biomolecules using metabolic incorporation of an azide-containing precursor and subsequent detection with 5-FAM-Alkyne via CuAAC.
Caption: General experimental workflow for fluorescent labeling.
Signaling Pathway Visualization: O-GlcNAcylation in the Akt Signaling Pathway
The following diagram illustrates how metabolic labeling and click chemistry with a fluorescent alkyne, such as 5-FAM-Alkyne, can be used to visualize O-GlcNAcylation of proteins within the Akt signaling pathway, a crucial pathway in cellular metabolism, survival, and growth.
Caption: Visualization of Akt O-GlcNAcylation.
Experimental Protocols
The following are detailed methodologies for key experiments using 5-FAM-Alkyne. These should be considered as starting points, and optimization may be necessary for specific applications.
Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysate
This protocol describes the labeling of proteins that have been metabolically labeled with an azide-containing amino acid analog, such as L-azidohomoalanine (AHA).
Materials:
-
Azide-modified protein lysate (1-5 mg/mL in a suitable lysis buffer without sodium azide)
-
5-FAM-Alkyne stock solution (10 mM in DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Sodium ascorbate stock solution (300 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS)
Procedure:
-
In a microcentrifuge tube, add 50 µL of the azide-modified protein lysate.
-
Add 90 µL of PBS.
-
Add 20 µL of the 10 mM 5-FAM-Alkyne stock solution (final concentration ~1.25 mM). Vortex briefly.
-
Add 10 µL of the 100 mM THPTA stock solution (final concentration ~6.25 mM). Vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ stock solution (final concentration ~1.25 mM). Vortex briefly.
-
To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate stock solution (final concentration ~18.75 mM). Vortex briefly.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or purification by methods like acetone precipitation or gel filtration.
Protocol 2: Labeling of Azide-Modified Oligonucleotides/DNA
This protocol is for labeling synthetic oligonucleotides or DNA that have been modified to contain an azide group.
Materials:
-
Azide-modified oligonucleotide/DNA solution (in water)
-
5-FAM-Alkyne stock solution (10 mM in DMSO)
-
Tris(benzyltriazolylmethyl)amine (TBTA) in 55% DMSO (10 mM) or THPTA (200 mM in water)
-
Copper(II) sulfate (CuSO₄) stock solution (100 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
DMSO
Procedure:
-
In a microcentrifuge tube, dissolve the azide-modified oligonucleotide (e.g., 20-200 µM final concentration) in water.
-
Add 2M TEAA buffer to a final concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v). Vortex to mix.
-
Add 1.5 molar equivalents of the 10 mM 5-FAM-Alkyne stock solution relative to the oligonucleotide. Vortex to mix.
-
Prepare the copper catalyst solution. If using TBTA, it is already complexed with copper. If using THPTA, pre-incubate CuSO₄ with THPTA in a 1:2 molar ratio for a few minutes.
-
Add the copper-TBTA or copper-THPTA complex to a final copper concentration of 0.5 mM.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.
-
Add sodium ascorbate to a final concentration of 0.5 mM to initiate the reaction.
-
Vortex the mixture thoroughly and incubate at room temperature overnight, protected from light.
-
Purify the labeled oligonucleotide by ethanol or acetone precipitation, followed by HPLC or PAGE.
Protocol 3: Metabolic Labeling and Visualization of Glycoproteins
This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans and subsequent fluorescent labeling with 5-FAM-Alkyne.
Materials:
-
Mammalian cells in culture
-
Peracetylated azido-sugar (e.g., Ac₄ManNAz, Ac₄GalNAz, or Ac₄GlcNAz)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (prepare as in Protocol 1, adjusting volumes for cell staining)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Metabolic Labeling: Culture cells in complete medium supplemented with the desired concentration of the peracetylated azido-sugar (e.g., 25-50 µM) for 1-3 days.
-
Cell Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (for intracellular glycans): Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes. For cell surface labeling, this step can be omitted.
-
Click Reaction: Wash the cells twice with PBS. Prepare the click reaction cocktail containing 5-FAM-Alkyne, copper sulfate, THPTA, and sodium ascorbate in PBS. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Imaging: Wash the cells twice with PBS. Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope with standard FITC/GFP filter sets.
Conclusion
5-FAM-Alkyne, in conjunction with click chemistry, offers a powerful and versatile platform for the fluorescent labeling of a wide range of biomolecules. Its high specificity, efficiency, and the mild reaction conditions make it an ideal tool for researchers in biochemistry, cell biology, and drug development. The detailed protocols and principles outlined in this guide provide a solid foundation for the successful application of 5-FAM-Alkyne in elucidating complex biological processes and advancing scientific discovery.
References
- 1. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Imaging of N-linked Glycosylation Suggests Glycan Biosynthesis is a Novel Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 7. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
